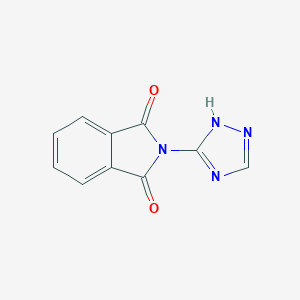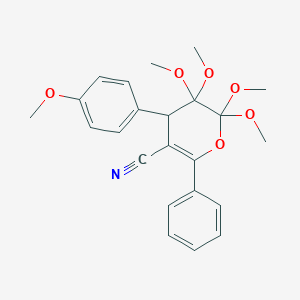
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile works by inhibiting the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that is involved in various pathological processes. RAGE is known to be involved in inflammation, oxidative stress, and cell death, and its activation has been implicated in various diseases. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile binds to RAGE and prevents its activation, thereby reducing the pathological effects of RAGE activation.
Efectos Bioquímicos Y Fisiológicos
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects, including reducing inflammation, reducing oxidative stress, and improving cognitive function. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has been extensively studied in animal models and has shown promising results in various disease models. Another advantage is that it has a well-understood mechanism of action, which allows for targeted drug development. One limitation of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile research, including further preclinical studies to optimize dosing and efficacy, clinical trials to test its safety and efficacy in humans, and development of new RAGE inhibitors based on the structure of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. Additionally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in other disease models to explore its potential therapeutic applications beyond Alzheimer's disease, multiple sclerosis, and diabetic neuropathy.
Métodos De Síntesis
The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile involves a series of chemical reactions, starting with the condensation of 4-methoxybenzaldehyde and malononitrile to form 4-methoxyphenyl-3-cyanoacrylic acid. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde and aniline to form the final product, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been optimized to increase yield and purity, and various analytical techniques have been used to confirm the identity and purity of the final product.
Aplicaciones Científicas De Investigación
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, multiple sclerosis, and diabetic neuropathy. In Alzheimer's disease, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce inflammation and improve cognitive function in animal models. In multiple sclerosis, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce demyelination and improve motor function in animal models. In diabetic neuropathy, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce pain and improve nerve function in animal models.
Propiedades
Número CAS |
61222-99-9 |
|---|---|
Nombre del producto |
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile |
Fórmula molecular |
C23H25NO6 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C23H25NO6/c1-25-18-13-11-16(12-14-18)20-19(15-24)21(17-9-7-6-8-10-17)30-23(28-4,29-5)22(20,26-2)27-3/h6-14,20H,1-5H3 |
Clave InChI |
PCGQXUFHEAXNGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N |
Otros números CAS |
61222-99-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



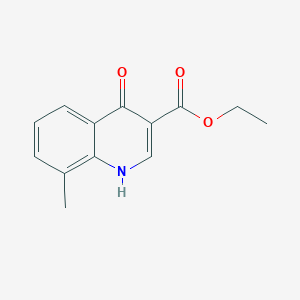




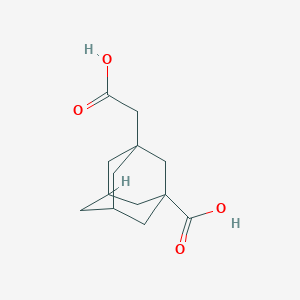
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
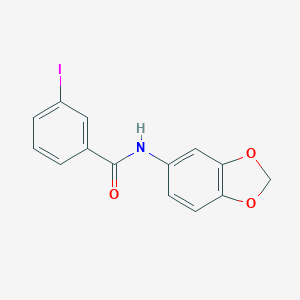
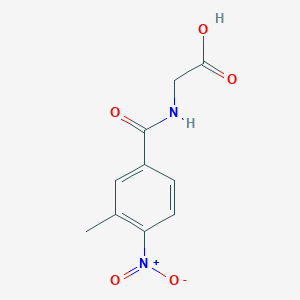
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
